molecular formula C14H12O3 B181054 Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- CAS No. 14446-07-2

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-

Cat. No. B181054
CAS RN: 14446-07-2
M. Wt: 228.24 g/mol
InChI Key: HJPCUVKFCLZYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-, also known as 2-Hydroxy-4-methoxyacetophenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetophenone, which is a common building block in organic synthesis. Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to possess a range of interesting properties, making it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This may be responsible for its observed anti-inflammatory and anti-cancer effects.

Biochemical And Physiological Effects

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- in lab experiments is its relatively simple synthesis method and high purity. It is also a relatively stable compound, making it easy to handle and store. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of interest is in the development of new fluorescent probes for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health.

Synthesis Methods

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces the desired product in good yield and purity. Other methods involve the use of different starting materials and reaction conditions, but the basic approach is similar.

Scientific Research Applications

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been used in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been found to possess potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules.

properties

CAS RN

14446-07-2

Product Name

Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(2,4-dihydroxyphenyl)-(2-methylphenyl)methanone

InChI

InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(15)8-13(12)16/h2-8,15-16H,1H3

InChI Key

HJPCUVKFCLZYFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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